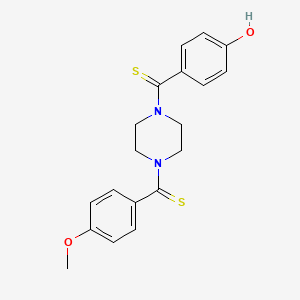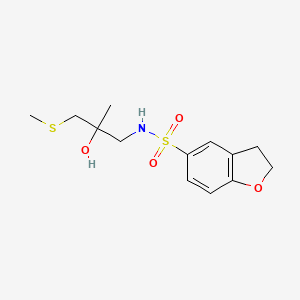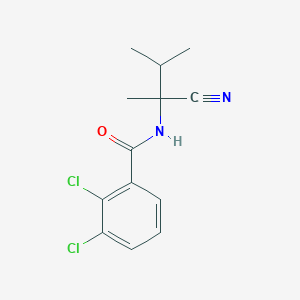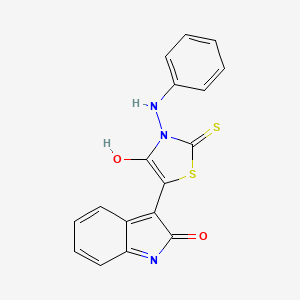
(Z)-5-(2-oxoindolin-3-ylidene)-3-(phenylamino)-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-(2-oxoindolin-3-ylidene)-3-(phenylamino)-2-thioxothiazolidin-4-one is a synthetic compound with potential pharmacological applications. This compound is also known as OTZ and is a thiazolidinone derivative. OTZ has been studied extensively for its anti-inflammatory, antioxidant, and anticancer properties.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazolidinone derivatives have been recognized for their antimicrobial properties. The core structure of the compound suggests potential efficacy against a range of microbial pathogens. Research indicates that modifications to the thiazolidinone moiety can lead to compounds with significant antibacterial and antifungal activities .
Anticancer Properties
Compounds with a thiazolidinone backbone, such as our subject compound, have shown promise in anticancer studies. They can interact with various biological targets and disrupt cancer cell proliferation. The presence of the indolinone moiety may also contribute to the compound’s potential to act as a kinase inhibitor, which is a valuable trait in cancer therapeutics .
Agricultural Applications
Some thiazolidinone derivatives have been found to promote plant growth and increase seed yield and oil content in crops. This suggests that our compound could be explored for its agronomic benefits, potentially serving as a growth enhancer or yield booster in agricultural research .
Antiviral Effects
The structural complexity of thiazolidinones allows for the exploration of antiviral activities. The compound’s ability to inhibit viral replication by targeting specific proteins involved in the viral life cycle makes it a candidate for antiviral drug development .
Anti-inflammatory and Analgesic Effects
Thiazolidinone derivatives are known to exhibit anti-inflammatory and analgesic properties. The compound’s chemical structure suggests it could be synthesized into drugs that reduce inflammation and pain, making it relevant in the development of new anti-inflammatory agents .
Neuroprotective Effects
The indolinone part of the compound has been associated with neuroprotective effects. It could potentially be used in the treatment of neurodegenerative diseases by protecting neuronal cells from damage or death .
Antioxidant Properties
Compounds containing thiazolidinone and indolinone units have been reported to possess antioxidant properties. This compound could be investigated for its ability to neutralize free radicals, which is beneficial in preventing oxidative stress-related diseases .
Enzyme Inhibition
The compound’s structure is conducive to enzyme inhibition, which is a key mechanism in the treatment of various diseases. By inhibiting specific enzymes, it could be used to regulate biological pathways that are dysregulated in diseases such as diabetes and hypertension .
Propiedades
IUPAC Name |
3-(3-anilino-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2S2/c21-15-13(11-8-4-5-9-12(11)18-15)14-16(22)20(17(23)24-14)19-10-6-2-1-3-7-10/h1-9,19,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIWMHVCJNTUMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2955984.png)
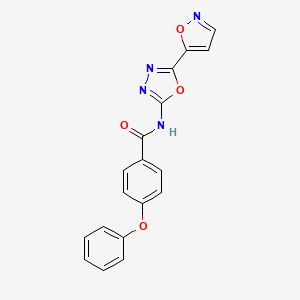
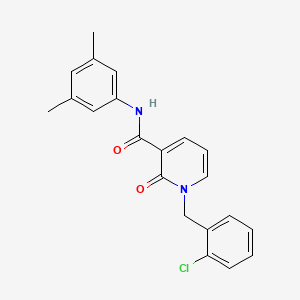
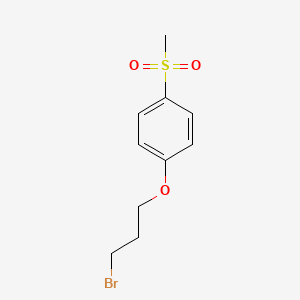

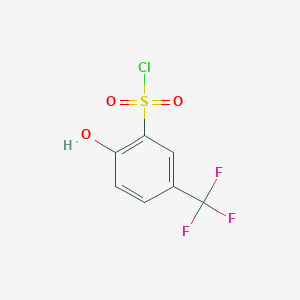
![1-(4-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2955994.png)
![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2955995.png)

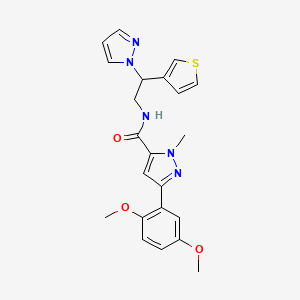
![2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2955999.png)
